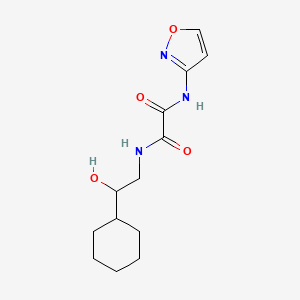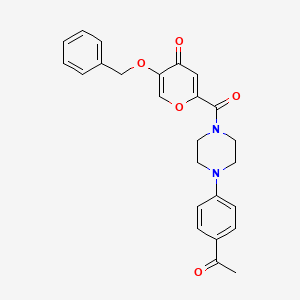
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as ABP, and it belongs to the class of pyranone derivatives. ABP has been found to have various biochemical and physiological effects, which make it an interesting compound for further research.
作用機序
The mechanism of action of ABP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ABP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ABP has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
ABP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ABP has also been found to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, ABP has been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
ABP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. ABP has also been found to have good solubility in various solvents, making it a feasible compound for biological assays. However, ABP has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Further studies are needed to determine the optimal concentration and exposure time for ABP in different biological systems.
将来の方向性
There are several future directions for research on ABP. One area of interest is the development of ABP-based drugs for the treatment of neurodegenerative diseases. ABP has been shown to have the ability to cross the blood-brain barrier, making it a promising candidate for drug development in this area. Another area of interest is the investigation of the molecular targets of ABP. The identification of the specific enzymes and signaling pathways targeted by ABP could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to determine the toxicity and safety of ABP in different biological systems, including in vivo models.
合成法
The synthesis of ABP involves the reaction of 4-acetylphenylpiperazine with 5-(benzyloxy)-2-hydroxy-4H-pyran-4-one in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbonyl group. The synthesis of ABP has been optimized for high yield and purity, making it a feasible compound for scientific research.
科学的研究の応用
ABP has been studied extensively for its potential applications in medicine. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. ABP has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The ability of ABP to cross the blood-brain barrier makes it a promising candidate for further research in this area.
特性
IUPAC Name |
2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-18(28)20-7-9-21(10-8-20)26-11-13-27(14-12-26)25(30)23-15-22(29)24(17-32-23)31-16-19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFHUMYTSSYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2932927.png)
![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)
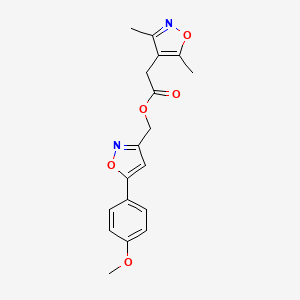
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)
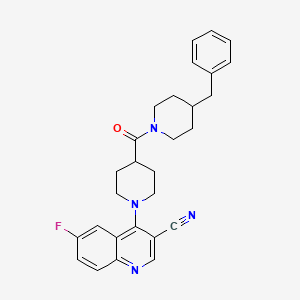
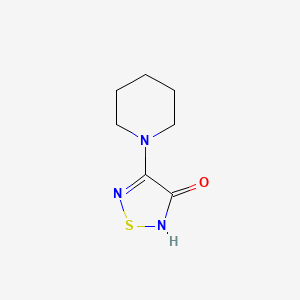
![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)
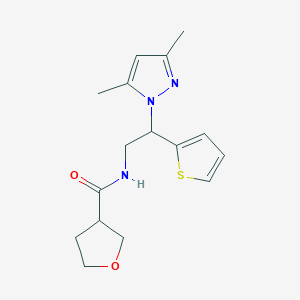
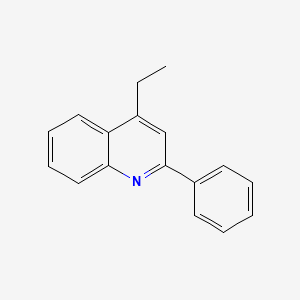
![Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2932942.png)
